

# 2-Iodoanisole: A Versatile Synthetic Intermediate for Modern Organic Chemistry

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## Compound of Interest

Compound Name: 2-Iodoanisole

Cat. No.: B129775

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Iodoanisole**, also known as 1-iodo-2-methoxybenzene, is a highly valuable and versatile synthetic intermediate in organic chemistry.<sup>[1]</sup> Its structure, featuring a reactive iodine atom ortho to an electron-donating methoxy group on a benzene ring, makes it a prime substrate for a multitude of transformations.<sup>[1]</sup> This unique electronic and steric arrangement allows for its participation in a wide array of powerful bond-forming reactions, establishing it as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.<sup>[1][2]</sup> This guide provides a comprehensive overview of the properties, synthesis, and extensive applications of **2-iodoanisole**, complete with detailed experimental protocols and quantitative data summaries to facilitate its use in the laboratory.

## Physicochemical and Safety Data

**2-Iodoanisole** is a clear, pale yellow liquid at room temperature that may darken upon exposure to light.<sup>[1][2]</sup> It is crucial to handle this compound with appropriate safety precautions, as it can cause skin and serious eye irritation, and may cause respiratory irritation.<sup>[3][4]</sup> Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated area, wearing appropriate personal protective equipment.<sup>[3][5]</sup>

## Table 1: Physical and Chemical Properties of 2-Iodoanisole

Property	Value	Units	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> IO	-	[1][5]
Molecular Weight	234.03	g/mol	[1]
Appearance	Clear, pale yellow to yellow liquid	-	[1][6]
Boiling Point	238 - 240	°C	[1]
125 - 126	°C at 19 mmHg	[1][6]	
Density	1.799	g/mL at 25 °C	[1][6]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.6210 - 1.6240	-	[1][6]
Flash Point	>110 (>230)	°C (°F)	[1]
Solubility	Insoluble in water; Miscible with alcohol, diethyl ether, chloroform.[1]	-	

## Synthesis of 2-Iodoanisole

A common and reliable laboratory-scale synthesis of **2-iodoanisole** proceeds via the diazotization of 2-anisidine followed by a Sandmeyer-type reaction with potassium iodide.[1] Another reported method involves the direct iodination of anisole.[2][7]

## Experimental Protocol: Synthesis from 2-Anisidine

- **Diazotization:** Dissolve 2-anisidine in a mixture of water and concentrated hydrochloric acid in a flask. Cool the solution to 0-5 °C using an ice bath while stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. After the addition is complete, continue stirring for an additional 15-20 minutes to ensure the complete formation of the diazonium salt.[1]

- **Iodination:** In a separate beaker, dissolve potassium iodide in water. Carefully and slowly add the cold diazonium salt solution to the potassium iodide solution. A reaction is evident, often with the evolution of nitrogen gas.<sup>[1]</sup>
- **Work-up:** After the reaction subsides, cool the mixture and extract the product with diethyl ether. Combine the organic layers and wash them sequentially with water, a dilute sodium thiosulfate solution (to remove any residual iodine), a saturated sodium bicarbonate solution, and finally with brine.<sup>[1]</sup>
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The crude **2-iodoanisole** can then be purified by vacuum distillation to yield the final product.<sup>[1]</sup>

## Core Applications as a Synthetic Intermediate

The reactivity of the carbon-iodine bond is the cornerstone of **2-iodoanisole**'s utility.<sup>[1]</sup> This bond readily undergoes oxidative addition to low-valent transition metals, particularly palladium, initiating the catalytic cycles of numerous cross-coupling reactions.<sup>[8]</sup> Furthermore, it can be converted into organometallic reagents, such as Grignard reagents, further expanding its synthetic potential.<sup>[1]</sup>

Caption: Versatility of **2-iodoanisole** in organic synthesis.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds, particularly for biaryl synthesis.<sup>[1]</sup> **2-iodoanisole** readily participates in this palladium-catalyzed reaction with organoboron compounds.<sup>[1]</sup>

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.<sup>[1]</sup>

This general protocol describes the coupling of an aryl iodide like **2-iodoanisole** with an arylboronic acid.<sup>[8][9]</sup>

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add **2-iodoanisole** (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), a palladium catalyst (e.g.,

$\text{Pd}(\text{OAc})_2$ , 2 mol%), a suitable ligand (e.g.,  $\text{PPh}_3$ , 4 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 equiv).[9][10]

- Solvent Addition: Add a degassed solvent system (e.g., Toluene/Water or DMF/Water) via syringe.[9][10]
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS.[9][11]
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.[9]

**Table 2: Representative Suzuki-Miyaura Coupling Reactions with Iodoanisoles**

Aryl Halide	Boronate Acid	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
4-Iodoanisole	Phenylboronic acid	$\text{Pd/C}$ (1.4 mol%)	$\text{K}_2\text{CO}_3$	DMF	Reflux	0.5-1.5	41-92	
4-Iodoanisole	Phenylboronic acid	$\text{Pd}(\text{OAc})_2$	$\text{K}_2\text{CO}_3$	Toluene/Water	80	12	~95	[10]
4-Bromoanisole	2-Pyridylboronate	$\text{Pd}_2(\text{dba})_3$	KF	Dioxane	110	18	74	[11]

## Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming  $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$  bonds, linking **2-iodoanisole** with terminal alkynes.[1][12] This reaction typically employs a dual catalytic

system of palladium and copper(I).<sup>[12][13]</sup> The resulting o-(1-alkynyl)anisoles are valuable precursors for synthesizing heterocyclic compounds like 2,3-disubstituted benzo[b]furans.

This protocol outlines a general procedure for the Sonogashira coupling of **2-iodoanisole**.<sup>[8][14][15]</sup>

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere, dissolve **2-iodoanisole** (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like triethylamine or DMF.<sup>[8][14]</sup>
- **Catalyst Addition:** To the solution, add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 3 mol%).<sup>[14]</sup>
- **Reaction Execution:** Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.<sup>[8][14]</sup>
- **Work-up:** Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.<sup>[14]</sup>
- **Purification:** Purify the crude product via column chromatography on silica gel to yield the desired alkynylated anisole.<sup>[14]</sup>

### Table 3: Sonogashira Coupling of 2,6-Diiodoanisoles with Terminal Alkynes<sup>[21]</sup>

Iodoanisole Derivative	Alkyne	Catalyst System	Base	Solvent	Time (h)	Yield (%)
2,6-diiodoanisole	Phenylacetylene	$\text{Pd(PPh}_3)_2$ $\text{Cl}_2$ / $\text{CuI}$	DIPA	Toluene	12	85
2,6-diiodoanisole	1-Hexyne	$\text{Pd(PPh}_3)_2$ $\text{Cl}_2$ / $\text{CuI}$	DIPA	Toluene	12	82
4-chloro-2,6-diiodoanisole	Phenylacetylene	$\text{Pd(PPh}_3)_2$ $\text{Cl}_2$ / $\text{CuI}$	DIPA	Toluene	12	95
4-chloro-2,6-diiodoanisole	1-Hexyne	$\text{Pd(PPh}_3)_2$ $\text{Cl}_2$ / $\text{CuI}$	DIPA	Toluene	12	93
(Yields correspond to the mono-alkynylated product)						

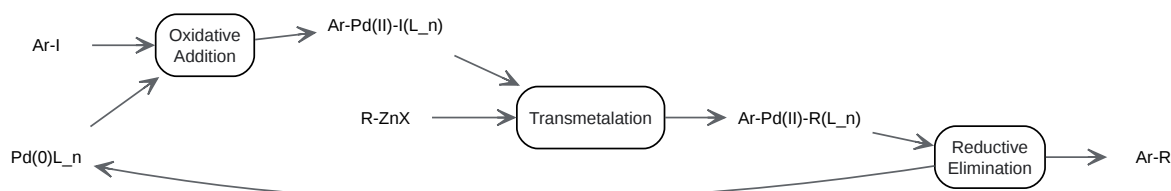
## Heck Reaction

**2-Iodoanisole** is an effective substrate in the palladium-catalyzed Heck reaction, which forms a C-C bond between the aryl group and an alkene.[\[1\]](#) It has been utilized in enantioselective Heck arylations, for instance, with 2,3-dihydrofuran in the presence of chiral ionic liquids.[\[6\]](#)

## Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium.[16] **2-Iodoanisole** serves as a reactive electrophile in this coupling, which is noted for its high functional group tolerance and broad substrate scope.[16]

- **Reaction Setup:** To a dry, inert-atmosphere-flushed flask, add the palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ) and ligand (if required). Add anhydrous solvent (e.g., THF), followed by **2-iodoanisole** (1.0 equiv).[16]
- **Reagent Addition:** Add the solution of the organozinc reagent (typically 1.1–1.5 equiv) dropwise at room temperature.[16]
- **Reaction Execution:** Heat the mixture to the desired temperature and monitor its progress by TLC, GC, or LC-MS.[16]
- **Work-up and Purification:** After completion, perform a standard aqueous work-up, extract the product, dry the organic phase, and purify by chromatography.[16]



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Caption: Catalytic cycle of the Negishi cross-coupling reaction.[16]

## Grignard Reagent Formation

The carbon-iodine bond of **2-iodoanisole** can react with magnesium metal to form the corresponding Grignard reagent, 2-methoxyphenylmagnesium iodide.[1] This powerful organometallic nucleophile can then be used in reactions with a wide variety of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.[1][17]

- Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet. Place magnesium turnings in the flask.[1][18]
- Initiation: Add a small crystal of iodine and enough anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of a solution of **2-iodoanisole** in anhydrous ether/THF from the dropping funnel. The reaction may need initiation by gentle warming or sonication. The disappearance of the iodine color and the appearance of a cloudy solution signal the start of the reaction.[1][19]
- Addition: Once initiated, add the remaining **2-iodoanisole** solution dropwise at a rate that maintains a gentle reflux.[1]
- Completion: After the addition is complete, continue stirring until most of the magnesium is consumed. The resulting grayish, cloudy solution of the Grignard reagent should be used immediately for subsequent reactions.[1]

## Conclusion

**2-Iodoanisole** has firmly established itself as a versatile and indispensable intermediate in synthetic organic chemistry. Its ability to participate in a diverse range of robust and high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions and the formation of powerful organometallic reagents, makes it a critical tool for the construction of complex molecular architectures. The protocols and data presented in this guide underscore its significance and provide a practical framework for its application in research and development, particularly in the fields of medicinal chemistry and materials science, where the synthesis of novel, functionalized aromatic compounds is of paramount importance.

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